3-acetyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-acetyl-N-(2-methoxy-2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-11(17)12-4-3-5-14(8-12)22(18,19)16-9-15(20-2)13-6-7-21-10-13/h3-8,10,15-16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFUITCIMBWBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Benzenesulfonamide Group:
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in benzenesulfonamide can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Biological Activities
Antitumor Activity
Research indicates that compounds similar to 3-acetyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibit significant antitumor properties. A study demonstrated that derivatives of sulfonamide compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with tumor progression, such as the PI3K/Akt/mTOR pathway .
Antimicrobial Properties
Sulfonamide derivatives have also been studied for their antimicrobial activities. The presence of the thiophene ring in the compound enhances its interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth. In vitro studies have shown that such compounds can be effective against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Case Studies
Case Study 1: Anticancer Activity
In a notable study published in Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives, including this compound. These compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that this specific compound showed promising IC50 values, suggesting potent anticancer activity. Further mechanistic studies revealed that it induced apoptosis via caspase activation and inhibited cell migration .
Case Study 2: Antimicrobial Testing
Another research project focused on evaluating the antimicrobial efficacy of sulfonamide derivatives against resistant bacterial strains. The study found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to inhibit folate synthesis pathways in bacteria, which are crucial for their growth and survival .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-acetyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes, inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity to its target proteins, leading to its biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key Observations
Substituent Impact on Activity: The acetyl group in the target compound may improve metabolic stability compared to chloro (MMV665914) or methoxy () substituents, which are more electron-withdrawing . Thiophene vs.
Side-Chain Complexity: MMV665914’s piperazine-pyridine side chain introduces basicity and hydrogen-bonding capacity, which may explain its prioritization in antiparasitic screens .
Biological Activity Trends: Antimicrobial Activity: Pyrazole-thiazole hybrids () demonstrate broad-spectrum activity, likely due to the diazenyl-pyrazolyl group’s ability to disrupt microbial enzymes . Hypoglycemic Activity: Gliqidone’s isoquinolinyl and cyclohexylamino groups enable binding to pancreatic β-cell receptors, a feature absent in the target compound .
Biological Activity
3-acetyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the sulfonamide class, characterized by its unique structural features, including a benzenesulfonamide group, an acetyl functional group, and a methoxy-thiophene moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial agent and an inhibitor of the NLRP3 inflammasome, which plays a crucial role in various inflammatory diseases.
Structural Characteristics
The compound's structure contributes significantly to its biological activity:
| Structural Feature | Description |
|---|---|
| Acetyl Group | Enhances lipophilicity and may influence enzyme interactions. |
| Thiophene Ring | Provides unique electronic properties and potential for increased selectivity. |
| Methoxy Group | Acts as an electron-donating group, potentially enhancing reactivity in electrophilic substitutions. |
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial properties. The specific compound has shown potential as an inhibitor against various pathogens. The presence of the thiophene ring may enhance its efficacy compared to traditional sulfonamides.
Inhibition of NLRP3 Inflammasome
Recent studies indicate that this compound acts as an inhibitor of the NLRP3 inflammasome. This action is significant because the NLRP3 inflammasome is implicated in numerous inflammatory diseases, including autoimmune disorders and metabolic syndromes. The compound's structural characteristics may allow for enhanced selectivity and potency against this target compared to other sulfonamides.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of sulfonamides has revealed that modifications in the sulfonamide structure can significantly impact their inhibitory potency against various targets such as carbonic anhydrase and other enzymes involved in inflammatory pathways. For instance, studies have shown that introducing different substituents on the thiophene ring can lead to variations in biological activity, underscoring the importance of molecular design in drug development .
Case Studies
- Inflammatory Disease Models : In experimental models of inflammation, compounds structurally similar to this compound have demonstrated significant reductions in inflammatory markers such as TNF-α and IL-6, suggesting potential therapeutic applications in treating chronic inflammatory conditions.
- Antimicrobial Efficacy : Comparative studies with known sulfonamide antibiotics have shown that this compound exhibits superior activity against resistant strains of bacteria, highlighting its potential as a new therapeutic agent .
Q & A
Q. What synthetic methodologies are recommended for introducing the thiophen-3-yl moiety into benzenesulfonamide derivatives?
The thiophene ring can be incorporated via nucleophilic substitution or coupling reactions. For example, benzoylisothiocyanate in 1,4-dioxane has been used to functionalize thiophene precursors at room temperature, followed by purification via ice/water precipitation . Optimizing solvent polarity (e.g., 1,4-dioxane) and reaction time (overnight stirring) is critical to avoid side reactions.
Q. How can HPLC and GC-MS be applied to assess the purity of 3-acetyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide?
Reverse-phase HPLC with a biscyanopropyl/phenyl column is effective for separating geometric isomers and quantifying impurities (detection limit: ~0.1%). GC-MS using trifluoroacetamide derivatization enhances volatility for low-temperature separations, particularly for acetylated byproducts . Calibration with certified reference materials ensures accuracy.
Q. What protective groups are suitable for the methoxy and acetyl substituents during synthesis?
tert-Butyldimethylsilyl (TBS) ethers protect methoxy groups under acidic conditions, while acetyl groups may remain stable or require temporary protection via tert-butyl esters. Deprotection is achieved using tetra-n-butylammonium fluoride (TBAF) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve conformational ambiguities in the benzenesulfonamide core?
Crystallize the compound in a non-polar solvent (e.g., dichloromethane/hexane). Data collected at 293 K with a Cu-Kα source (λ = 1.54178 Å) can achieve a mean C–C bond accuracy of 0.004 Å. Refinement with SHELXL (R factor < 0.05) validates torsional angles between the sulfonamide and thiophene groups .
Q. What strategies reconcile conflicting spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts. Discrepancies >0.5 ppm may indicate solvent effects or crystal packing forces, requiring correction via COSMO-RS solvation models . Experimental NOESY correlations can further validate spatial arrangements .
Q. How does the electronic nature of the thiophene ring influence sulfonamide reactivity in metal coordination studies?
The sulfur atom in thiophene enhances electron density at the sulfonamide nitrogen, facilitating coordination with transition metals (e.g., Cu²⁺, Zn²⁺). UV-Vis titration in DMSO at 25°C (λmax = 450–500 nm) and Job’s plot analysis determine stoichiometry (typically 1:1 or 1:2) .
Q. What in silico approaches predict the bioactivity of this compound against enzymatic targets?
Molecular docking (AutoDock Vina) with VEGFR2/KDR (PDB ID: 1Y6A) identifies binding poses. Pharmacophore modeling highlights critical interactions: (1) hydrogen bonding between sulfonamide and Asp1046, (2) π-π stacking of thiophene with Phe1047. MD simulations (100 ns) assess stability of the protein-ligand complex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
